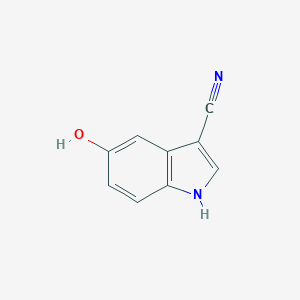

5-hydroxy-1H-indole-3-carbonitrile

説明

5-Hydroxy-1H-indole-3-carbonitrile is a compound that has been used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . It has also been used for the enantioselective preparation of antifungal agents .

Molecular Structure Analysis

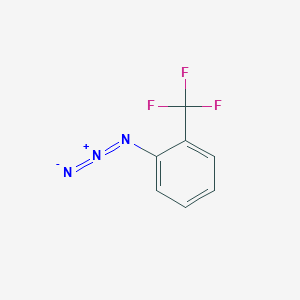

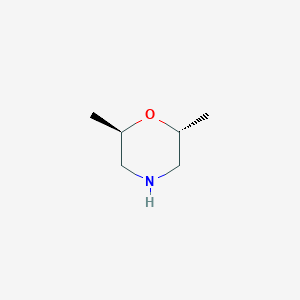

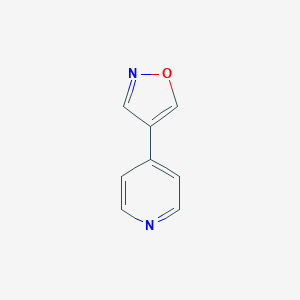

The molecular structure of 5-hydroxy-1H-indole-3-carbonitrile involves a indole ring with a hydroxy group at the 5th position and a carbonitrile group at the 3rd position . More detailed structural analysis would require specific studies or computational modeling .Chemical Reactions Analysis

Indole derivatives, including 5-hydroxy-1H-indole-3-carbonitrile, can undergo various chemical reactions. They have been used in multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine to afford a single product .Physical And Chemical Properties Analysis

5-Hydroxy-1H-indole-3-carbonitrile is a solid compound with a molecular weight of 158.16 . It has the IUPAC name 5-hydroxy-1H-indole-3-carbonitrile and the InChI code 1S/C9H6N2O/c10-4-6-5-11-9-2-1-7 (12)3-8 (6)9/h1-3,5,11-12H .科学的研究の応用

-

Synthesis of Biologically Active Indoles

- Field : Organic Chemistry, Medicinal Chemistry

- Application : Indole-3-carbonitrile is used as a synthesis reagent for the preparation of biologically active indoles . These indoles have been found in many synthetic drug molecules and have shown a variety of biological activities .

- Method : The specific methods of synthesis can vary widely, but often involve multicomponent reactions (MCRs), which are one-step convergent strategies wherein more than two starting materials combine through covalent bonds to afford a single product .

- Results : The resulting indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

-

Inhibitors of Glycogen Synthase Kinase 3 (GSK-3)

- Field : Biochemistry, Medicinal Chemistry

- Application : Indole-3-carbonitrile is used in the synthesis of inhibitors of glycogen synthase kinase 3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a key role in various cellular processes and diseases.

- Method : The synthesis of these inhibitors typically involves the reaction of indole-3-carbonitrile with other reagents under specific conditions .

- Results : The resulting compounds can inhibit GSK-3, which has implications for diseases such as diabetes, Alzheimer’s disease, inflammation, and cancer .

-

Inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH) and HIV-1 Integrase

- Field : Biochemistry, Medicinal Chemistry

- Application : Indole-3-carbonitrile is used in the synthesis of indole fragments as inosine monophosphate dehydrogenase (IMPDH) inhibitors and HIV-1 integrase inhibitors . IMPDH plays a key role in the purine nucleotide biosynthetic pathway, and HIV-1 integrase is an essential enzyme in the life cycle of HIV.

- Method : The synthesis of these inhibitors typically involves the reaction of indole-3-carbonitrile with other reagents under specific conditions .

- Results : The resulting compounds can inhibit IMPDH and HIV-1 integrase, which has implications for diseases such as cancer, viral infections, and autoimmune diseases .

-

Synthesis of Tryptophan Dioxygenase Inhibitors

- Field : Biochemistry, Medicinal Chemistry

- Application : Indole-3-carbonitrile is used in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .

- Method : The synthesis of these inhibitors typically involves the reaction of indole-3-carbonitrile with other reagents under specific conditions .

- Results : The resulting compounds can inhibit tryptophan dioxygenase, which has implications for cancer treatment .

-

Enantioselective Preparation of Antifungal Agents

- Field : Biochemistry, Medicinal Chemistry

- Application : Indole-3-carbonitrile is used in the enantioselective preparation of antifungal agents .

- Method : The synthesis of these agents typically involves the reaction of indole-3-carbonitrile with other reagents under specific conditions .

- Results : The resulting compounds can inhibit fungal growth, which has implications for the treatment of fungal infections .

-

Synthesis of BACE-1 Inhibitors

- Field : Biochemistry, Medicinal Chemistry

- Application : Indole-3-carbonitrile is used in the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 . BACE-1 is an enzyme that plays a key role in the production of amyloid-beta peptides in Alzheimer’s disease.

- Method : The synthesis of these inhibitors typically involves the reaction of indole-3-carbonitrile with other reagents under specific conditions .

- Results : The resulting compounds can inhibit BACE-1, which has implications for the treatment of Alzheimer’s disease .

-

Synthesis of Tryptophan Dioxygenase Inhibitors

- Field : Biochemistry, Medicinal Chemistry

- Application : Indole-3-carbonitrile is used in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .

- Method : The synthesis of these inhibitors typically involves the reaction of indole-3-carbonitrile with other reagents under specific conditions .

- Results : The resulting compounds can inhibit tryptophan dioxygenase, which has implications for cancer treatment .

-

Enantioselective Preparation of Antifungal Agents

- Field : Biochemistry, Medicinal Chemistry

- Application : Indole-3-carbonitrile is used in the enantioselective preparation of antifungal agents .

- Method : The synthesis of these agents typically involves the reaction of indole-3-carbonitrile with other reagents under specific conditions .

- Results : The resulting compounds can inhibit fungal growth, which has implications for the treatment of fungal infections .

-

Synthesis of BACE-1 Inhibitors

- Field : Biochemistry, Medicinal Chemistry

- Application : Indole-3-carbonitrile is used in the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 . BACE-1 is an enzyme that plays a key role in the production of amyloid-beta peptides in Alzheimer’s disease.

- Method : The synthesis of these inhibitors typically involves the reaction of indole-3-carbonitrile with other reagents under specific conditions .

- Results : The resulting compounds can inhibit BACE-1, which has implications for the treatment of Alzheimer’s disease .

-

Multicomponent Reactions

- Field : Organic Chemistry

- Application : 1H-Indole-3-carbaldehyde and its derivatives, including 5-hydroxy-1H-indole-3-carbonitrile, are essential and efficient chemical precursors for generating biologically active structures . They are used in inherently sustainable multicomponent reactions .

- Method : Multicomponent reactions (MCRs) offer access to complex molecules. This method decreases the deployment of solvents and energy essential for the purification of intermediates .

- Results : The resulting compounds have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

将来の方向性

Indole derivatives, including 5-hydroxy-1H-indole-3-carbonitrile, have diverse biological activities and immense potential for further exploration for therapeutic possibilities . Their role in the synthesis of active molecules and potential as precursors for various heterocyclic derivatives make them a promising area of research .

特性

IUPAC Name |

5-hydroxy-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-4-6-5-11-9-2-1-7(12)3-8(6)9/h1-3,5,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKOJSYDMZPWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442658 | |

| Record name | 3-Cyano-5-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-1H-indole-3-carbonitrile | |

CAS RN |

197512-21-3 | |

| Record name | 3-Cyano-5-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B185789.png)

![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)